![molecular formula C26H22N2O B3952999 1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)
1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole
Overview
Description
1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been found to bind to dopamine receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it can be easily synthesized and purified using different techniques. However, its limitations include its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research on 1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole. One direction involves the development of new derivatives with improved pharmacological properties. Another direction involves the investigation of its potential applications in the treatment of other diseases, including viral infections and autoimmune disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its side effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its therapeutic potential and to develop new derivatives with improved pharmacological properties.
Scientific Research Applications
1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-19-10-12-20(13-11-19)17-28-25-9-5-4-8-24(25)27-26(28)18-29-23-15-14-21-6-2-3-7-22(21)16-23/h2-16H,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQGBNVXEWMJHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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